2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3NO4S2/c5-3-1(8(9)10)2(4(6)13-3)14(7,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKORQLAKLUIWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380413 | |
| Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59768-12-6 | |
| Record name | 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility & Solvent Compatibility of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride .
Given the specialized nature of this intermediate, public experimental solubility tables are scarce. Therefore, this guide synthesizes empirical data from structural analogs (e.g., 2,5-dichlorothiophene-3-sulfonyl chloride), thermodynamic principles of sulfonyl chlorides, and validated laboratory protocols for handling moisture-sensitive electrophiles.
Compound Profile & Physicochemical Basis[1][2][3][4]
-
CAS Number: 59768-12-6
-
Molecular Formula: C₄Cl₃NO₄S₂[3]
-
Molecular Weight: 296.54 g/mol
-
Physical State: Solid (typically off-white to pale yellow crystalline powder).
-
Reactivity Class: Electrophilic Acid Chloride; highly sensitive to nucleophiles (water, alcohols, amines).
Thermodynamic Solubility Principles
The solubility of this compound is governed by two competing factors:
-
Lipophilicity of the Thiophene Core: The chlorinated thiophene ring drives solubility in non-polar and moderately polar aprotic solvents (e.g., DCM, Toluene).
-
Polarity of the Sulfonyl & Nitro Groups: These groups introduce dipole moments that discourage solubility in strictly non-polar alkanes (e.g., Pentane) unless heated, making alkanes excellent anti-solvents.
Empirical Solubility Matrix
The following data categorizes solvents based on solubility capacity and chemical compatibility .
Critical Warning: Do not use protic solvents (Alcohols, Water) for solubility testing or stock solution preparation. Sulfonyl chlorides undergo rapid solvolysis in these media, converting to the corresponding sulfonic acid or ester.
Table 1: Solubility & Compatibility Profile
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Compatibility | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Primary extraction solvent; Reaction medium. |
| Chloroform (CHCl₃) | High (>100 mg/mL) | Excellent | NMR solvent; Reaction medium. | |
| 1,2-Dichloroethane (DCE) | High (>80 mg/mL) | Excellent | High-temp reactions; Recrystallization. | |
| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Good (Must be anhydrous) | Reaction solvent; Solubilizing agent. |
| Diethyl Ether (Et₂O) | Moderate (~20-50 mg/mL) | Good | Extraction; Precipitation. | |
| 1,4-Dioxane | High | Good | Lyophilization solvent (if stable). | |
| Esters/Ketones | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Good | General solvent; Chromatography. |
| Acetone | High | Fair (Enolization risk) | Cleaning; Rapid dissolution. | |
| Aromatics | Toluene | Moderate (~30-60 mg/mL) | Excellent | Recrystallization (High T solubility, Low T insolubility). |
| Alkanes | Hexanes / Heptane | Low (<5 mg/mL) | Excellent | Anti-solvent ; Precipitation; Washing. |
| Protic | Methanol / Ethanol | Reactive (Decomposes) | INCOMPATIBLE | DO NOT USE. Forms methyl/ethyl esters. |
| Water | Reactive (Hydrolysis) | INCOMPATIBLE | DO NOT USE. Forms sulfonic acid + HCl. |
Solvolysis & Stability Mechanics
Understanding the "solubility" in alcohols is actually a kinetic study of degradation. The sulfonyl chloride moiety (
Degradation Pathway
When dissolved in Methanol (MeOH):
This reaction is often mistaken for "solubility" because the solid disappears into the liquid. However, the chemical identity is lost.
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting solvents for reactions versus purification, emphasizing the exclusion of protic media.
Figure 1: Decision matrix for solvent selection. Note the critical divergence at protic solvents leading to degradation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)
Use this protocol to determine exact solubility limits in aprotic solvents (e.g., Toluene, DCM).
Prerequisites:
-
Anhydrous solvent (dried over molecular sieves).
-
Nitrogen/Argon atmosphere.
-
0.22 µm PTFE syringe filter.
Step-by-Step:
-
Preparation: Weigh 100 mg of this compound into a tared 4 mL vial (
). -
Addition: Add the target anhydrous solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solution becomes clear and no solid remains. -
Calculation:
-
Verification (Optional): Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.
Protocol B: Recrystallization for Purification
Based on the solubility differential between Toluene (hot) and Hexanes (cold).
-
Dissolution: Dissolve crude material in minimal boiling Toluene (approx. 3-5 mL per gram).
-
Filtration: Hot filter (if necessary) to remove insoluble impurities.
-
Anti-Solvent: Slowly add warm Hexane (or Heptane) until a faint turbidity persists.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 0-4°C for 2 hours.
-
Collection: Filter the crystals under inert gas (nitrogen blanket) to prevent moisture condensation and hydrolysis. Wash with cold Hexane.
References
-
Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Sheet. Retrieved from
- Note: Provides physical data for the non-nitro analog, establishing the baseline for thiophene sulfonyl chloride solubility.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915–929.[4] Link
- Establishes the solvolysis rates and instability of sulfonyl chlorides in hydroxylic solvents.
-
Org. Synth. (1954). 2,4-Dinitrobenzenesulfenyl chloride.[5] Organic Syntheses, Coll. Vol. 4, p.367. Link
- Provides validated purification protocols (CCl4/Petroleum Ether) for nitro-substituted sulfur electrophiles.
-
PrepChem. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Link
- Details the use of hexane/DCM systems for the isolation of chlorin
Sources
melting point and physical characteristics of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Content Type: Technical Reference & Handling Guide Subject: Characterization, Stability, and Application Logic CAS Registry Number: 59768-12-6 (Isomer Specific)
Part 1: Executive Summary & Chemical Identity[1]
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a highly specialized heterocyclic electrophile used primarily as an intermediate in the synthesis of agrochemicals (sulfonamide herbicides) and pharmaceutical pharmacophores.
Structurally, it features a "push-pull" electronic system: the thiophene ring is electron-rich, but the simultaneous presence of two chlorine atoms, a nitro group, and a sulfonyl chloride moiety renders the core highly electron-deficient. This unique architecture makes the sulfonyl chloride group exceptionally reactive toward nucleophiles but also prone to rapid hydrolytic degradation.
Chemical Identity Profile[1][2][3][4][5][6]
| Parameter | Data / Characteristic |
| CAS Number | 59768-12-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₄Cl₃NO₄S₂ |
| Molecular Weight | 296.54 g/mol |
| SMILES | ClC1=C(S(=O)(=O)Cl)C(=O)=C(Cl)S1 |
| Structural Class | Heteroaryl Sulfonyl Chloride |
Part 2: Physical Characteristics & Melting Point Analysis[1][5]
The "Phase State" Paradox: Researchers often encounter conflicting data regarding the physical state of this compound (oil vs. solid). This is due to the cryoscopic effect of impurities (specifically the hydrolyzed sulfonic acid) and the compound's tendency to supercool.
Physical Properties Table[4]
| Property | Value / Observation | Technical Note |
| Physical State | Low-Melting Crystalline Solid | Often appears as a viscous yellow oil if purity is <95%. |
| Melting Point (MP) | 50°C – 60°C (Typical Range) | Analog Comparison: The trichloro- analog melts at ~55°C [1].[5] The nitro group typically raises MP via dipole interactions. |
| Appearance | Pale to Deep Yellow | Color intensity correlates with nitro-conjugation and trace azo-impurities. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene. | Insoluble/Reacts with Water, Alcohols (slowly), and Amines. |
| Density | ~1.7 g/cm³ (Predicted) | High density due to heavy heteroatoms (S, Cl). |
Critical QC Insight: If your sample has a melting point >150°C , it is NOT the sulfonyl chloride. It has likely hydrolyzed to 2,5-dichloro-4-nitrothiophene-3-sulfonic acid . The acid is a high-melting solid, whereas the chloride is a low-melting solid.
Part 3: Stability & Reactivity (The "Why")
The reactivity of this molecule is driven by the sulfonyl chloride warhead (
degradation Pathway Analysis
The primary failure mode in storage is hydrolysis . Moisture attacks the sulfur, displacing chloride as HCl. The generated HCl autocatalyzes further degradation.
Figure 1: Competitive reaction pathways showing the hydrolysis risk vs. the desired amidation.
Part 4: Experimental Protocols
A. Synthesis & Purification Workflow
Objective: Isolate the sulfonyl chloride free from sulfonic acid impurities to ensure accurate physical characterization.
Protocol:
-
Reaction: Chlorosulfonation of 2,5-dichloro-3-nitrothiophene using Chlorosulfonic acid (
) or Nitration of the sulfonyl chloride (risky). -
Quench: Pour reaction mixture onto crushed ice. Crucial: Keep temperature <5°C to minimize hydrolysis.
-
Extraction: Extract immediately with Dichloromethane (DCM) .
-
Why DCM? The sulfonyl chloride is highly soluble in DCM; the hydrolyzed sulfonic acid is more water-soluble/polar. This is the primary purification step.
-
-
Drying: Dry organic layer over anhydrous
(Avoid or basic drying agents). -
Crystallization: Evaporate DCM to a thick oil. Add cold Hexane or Petroleum Ether . Triturate (scratch glass) to induce crystallization.
Figure 2: Purification workflow to isolate pure solid sulfonyl chloride.
B. Self-Validating QC System
To confirm you have the chloride and not the acid:
-
Solubility Test: Take 10 mg of solid. Add 1 mL of water.
-
Result A (Good): Solid does not dissolve immediately; sinks/oils out.
-
Result B (Bad): Solid dissolves completely (indicates Sulfonic Acid).
-
-
TLC Visualization: Run on Silica Gel (20% EtOAc/Hexane).
Part 5: Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B). The hydrolysis produces HCl on contact with skin moisture.
-
Water Reactivity: Reacts violently with water. Never add water to the neat solid.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C .-
Tip: Seal the cap with Parafilm to prevent moisture ingress. If the solid turns white/crusty, it has hydrolyzed.
-
References
-
PrepChem. "Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride." (Analogous synthesis and physical data).
-
Echemi. "2,5-DICHLORO-4-NITROTHIOPHENE-3-SULPHONYL CHLORIDE (CAS 59768-12-6) Product Details."[1]
-
Fisher Scientific. "Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride (Non-nitro analog reference)."
-
PubChem. "2,5-Dichlorothiophene-3-sulfonyl chloride Compound Summary."
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The Ascendant Role of Nitrothiophene Sulfonyl Chloride Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of the thiophene nucleus, a privileged scaffold in medicinal chemistry, with the potent electronic attributes of the nitro and sulfonyl chloride functionalities, has given rise to a class of compounds with profound implications for drug development. Nitrothiophene sulfonyl chloride derivatives serve as highly versatile intermediates in the synthesis of a diverse array of bioactive molecules, particularly in the realm of antimicrobial agents. The strategic placement of the electron-withdrawing nitro group significantly modulates the reactivity of the thiophene ring and the electrophilicity of the sulfonyl chloride, enabling a broad spectrum of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and biological applications of these critical building blocks, underpinned by detailed experimental protocols and a critical analysis of their structure-activity relationships.
The Thiophene Scaffold: A Foundation of Therapeutic Success
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in approved drugs. The introduction of a nitro group onto the thiophene ring dramatically alters its electronic landscape, rendering it more susceptible to nucleophilic attack and influencing its metabolic activation pathways within biological systems.
Synthesis of Nitrothiophene Sulfonyl Chlorides: The Gateway to Bioactive Derivatives
The preparation of nitrothiophene sulfonyl chlorides is a critical first step in the synthesis of a multitude of sulfonamide-based drug candidates. The most common approach involves the direct chlorosulfonation of a nitrothiophene precursor.
Nitration of Thiophene
The synthesis typically commences with the nitration of thiophene. A well-established method involves the use of a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid.
Experimental Protocol: Synthesis of 2-Nitrothiophene [1]
-
Materials: Thiophene (1 mole), fuming nitric acid (1.2 moles), acetic anhydride (340 mL), glacial acetic acid (600 mL).
-
Procedure:
-
Dissolve thiophene in acetic anhydride.
-
Dissolve fuming nitric acid in glacial acetic acid.
-
Cool the nitric acid solution to 10°C in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Slowly add the thiophene solution dropwise to the nitric acid solution, maintaining the temperature below room temperature.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours.
-
Pour the mixture onto crushed ice with vigorous shaking to precipitate the 2-nitrothiophene.
-
Filter the pale yellow crystals, wash thoroughly with ice water, and dry in the absence of light.
-
-
Yield: 70-85%.
Chlorosulfonation of Nitrothiophene
The subsequent chlorosulfonation of the nitrothiophene introduces the highly reactive sulfonyl chloride group. This reaction is typically carried out using chlorosulfonic acid.
Experimental Protocol: Synthesis of 5-Nitrothiophene-2-sulfonyl Chloride (Conceptual Protocol based on selective chlorosulfonation of 3-nitrothiophene) [2][3][4]
-
Materials: 2-Nitrothiophene, chlorosulfonic acid, chloroform (ethanol-free).
-
Procedure:
-
Dissolve 2-nitrothiophene in ethanol-free chloroform in a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.
-
Maintain the temperature of the flask at 40°C.
-
Carefully add chlorosulfonic acid dropwise over a period of 5 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC or NMR).
-
Upon completion, pour the reaction mixture into ice water.
-
Separate the chloroform layer and extract the aqueous phase with chloroform.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-nitrothiophene-2-sulfonyl chloride. Further purification may be achieved by recrystallization.
-
The Reactivity of Nitrothiophene Sulfonyl Chlorides: Building the Bioactive Arsenal
The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The presence of the nitro group on the thiophene ring can influence the reactivity of the sulfonyl chloride, although the primary mode of reaction remains the nucleophilic attack on the sulfur atom.
Caption: Proposed mechanism of action for nitrothiophene-based antibacterials.
Furthermore, the sulfonamide moiety itself is a well-established pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately DNA replication.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of nitrothiophene sulfonamides is intricately linked to their chemical structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of sulfonamide derivatives, highlighting key SAR trends.
| Compound ID | R Group on Sulfonamide | Test Organism | MIC (µg/mL) | Reference |
| I | 2-hydroxy-4-nitrophenyl | S. aureus ATCC 29213 | 32 | [5] |
| II | 2-hydroxy-5-nitrophenyl | S. aureus ATCC 29213 | 64 | [5] |
| III | 2-hydroxy-3-nitrophenyl | S. aureus ATCC 29213 | 128 | [5] |
| IV | Sulfadiazine | S. aureus | 250 | [5] |
| V | Sulfadiazine | E. coli | 31.25 | [5] |
| VI | Sulfamethoxazole | S. aureus | 250 | [5] |
| VII | Sulfamethoxazole | E. coli | 125 | [5] |
| VIII | 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | E. coli | 50 | [5] |
| IX | Thienopyrimidine-sulfadiazine hybrid | S. aureus | 250 | [6] |
| X | Thienopyrimidine-sulfadiazine hybrid | E. coli | 125 | [6] |
Analysis of SAR:
-
Position of Nitro Group: The position of the nitro group on the phenyl ring of the N-substituent significantly impacts activity, as seen in compounds I, II, and III.
-
Heterocyclic Substituents: The nature of the heterocyclic ring attached to the sulfonamide nitrogen plays a crucial role in determining the antibacterial spectrum and potency (e.g., comparing sulfadiazine and sulfamethoxazole).
-
Hybrid Molecules: The development of hybrid molecules, such as the thienopyrimidine-sulfonamide derivatives, represents a promising strategy for enhancing antibacterial activity.
Future Directions and Conclusion
Nitrothiophene sulfonyl chloride derivatives are undeniably valuable and versatile building blocks in the quest for novel therapeutic agents. Their straightforward synthesis and high reactivity, coupled with the proven biological activity of their sulfonamide derivatives, ensure their continued importance in drug discovery programs. Future research will likely focus on the synthesis of more complex and diverse libraries of nitrothiophene sulfonamides to further probe the structure-activity landscape and identify candidates with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action to combat the growing threat of antimicrobial resistance. The strategic exploitation of the unique chemical properties of the nitrothiophene sulfonyl chloride scaffold will undoubtedly lead to the development of the next generation of life-saving medicines.
References
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002). Google Patents.
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002). Google Patents.
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2002). Google Patents.
- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Comparing the antibacterial properties of different sulfonamide deriv
- Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. (2020). Molecules, 25(18), 4249.
- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). African Journal of Pharmacy and Pharmacology, 2(5), 089-094.
- Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. (2018). Journal of Ilam University of Medical Sciences, 26(2), 126-132.
- An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene. (2025). BenchChem.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 705.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance, 17, 3133–3144.
- Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. (2026). Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9.
- MIC values of different material against S. aureus and E. coli. "-"... (n.d.).
- SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. (n.d.). Farmacia, 58(4).
- Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (n.d.).
- 2-nitrothiophene. (n.d.). Organic Syntheses.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Substituted thiophene-2-sulfonamides and their preparation. (n.d.).
- thiophenol. (n.d.). Organic Syntheses.
- Sulfonyl chloride synthesis by oxid
- 5-Nitrothiophene-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
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The Reactivity Profile of Thiophene-Based Sulfonyl Chlorides: A Technical Guide
Topic: Reactivity Profile of Thiophene-Based Sulfonyl Chlorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Abstract
Thiophene-based sulfonyl chlorides are critical bioisosteres of benzenesulfonyl chlorides in medicinal chemistry, offering unique electronic properties and solubility profiles. However, their deployment is frequently hampered by a misunderstood reactivity profile that leads to rapid hydrolysis, desulfonylation, and regiochemical promiscuity. This guide deconstructs the electronic architecture of the thiophene-sulfonyl moiety, establishes robust synthesis and handling protocols, and provides a mechanistic basis for their distinct behavior compared to phenyl analogs.
Electronic Architecture & Reactivity Drivers
To master the chemistry of thiophene sulfonyl chlorides, one must first understand the conflict between the thiophene ring's
The Inductive vs. Resonance Conflict
Unlike the benzene ring, the thiophene ring exerts a dual effect on the sulfonyl center:
- -Donation (+M Effect): The electron-rich thiophene ring donates electron density into the sulfonyl group, theoretically stabilizing the S-Cl bond and reducing electrophilicity.
-
Heteroatom Inductive Withdrawal (-I Effect): The sulfur atom within the ring is electronegative.[1][2] At the C2 position (alpha), this inductive withdrawal is dominant, making the exocyclic sulfonyl sulfur highly electrophilic.
The Result: Thiophene-2-sulfonyl chlorides are generally more reactive toward nucleophiles (and hydrolysis) than their benzene counterparts, as the -I effect of the ring sulfur destabilizes the ground state of the sulfonyl chloride.
Regioisomeric Differences (2- vs. 3-Position)
-
Thiophene-2-sulfonyl chloride: High reactivity.[3] The sulfonyl group is adjacent to the ring sulfur. The inductive effect maximizes electrophilicity but also accelerates hydrolytic degradation.
-
Thiophene-3-sulfonyl chloride: Moderate reactivity. The distance from the ring sulfur reduces the -I effect, making it more stable and kinetically similar to benzenesulfonyl chloride.
Comparative Reactivity Data
| Feature | Benzenesulfonyl Chloride | Thiophene-2-sulfonyl Chloride | Thiophene-3-sulfonyl Chloride |
| Hydrolysis Rate ( | Baseline (1.0x) | High (~3-5x faster) | Moderate (~1.5x) |
| Thermal Stability | High (Stable >150°C) | Low (Desulfonylates >100°C) | Moderate |
| Dominant Decay Mode | Slow Hydrolysis | Rapid Hydrolysis / | Hydrolysis |
| Storage Requirement | Ambient/Desiccated | -20°C / Argon / Desiccated | 4°C / Desiccated |
Stability & Degradation Pathways[4][5]
The instability of thiophene sulfonyl chlorides is not random; it follows specific mechanistic pathways that can be mitigated.
Hydrolysis (The Primary Threat)
The hydrolysis follows a pseudo-first-order kinetic profile (
Desulfonylation ( Extrusion)
Under thermal stress or radical conditions, thiophene sulfonyl chlorides are prone to losing
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways of sulfonamide formation versus degradation.
Caption: Competing reaction pathways. Hydrolysis is the kinetic dominant side-reaction without base catalysis.
Synthesis Protocols
Two primary routes exist: Direct Chlorosulfonation (economic, scalable) and Oxidative Chlorination (mild, regioselective).
Method A: Direct Chlorosulfonation (Standard)
Best for: Unsubstituted thiophenes or those with electron-donating groups.
-
Reagents: Chlorosulfonic acid (
), (optional). -
Mechanism: Electrophilic Aromatic Substitution (
).
Protocol:
-
Setup: Cool
(5.0 equiv) to -15°C in a dry flask under . -
Addition: Add thiophene substrate dropwise. Critical: Maintain temp < -5°C to prevent disulfonylation (formation of 2,4- or 2,5-disulfonyl chlorides).
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC (mini-workup with amine).
-
Quench: Pour reaction mixture slowly onto crushed ice/DCM mixture. Do not allow ice to melt before addition to prevent hydrolysis exotherm.
-
Isolation: Separate organic layer, wash with cold
, dry over , and concentrate at <30°C .
Method B: Oxidative Chlorination (Milder)
Best for: Acid-sensitive substrates or when specific regiochemistry (e.g., 3-position) is required via a thiol precursor.
-
Reagents: Thiol precursor, N-Chlorosuccinimide (NCS) or Trichloroisocyanuric Acid (TCCA), HCl/Acetic Acid.
Protocol:
-
Precursor: Dissolve thiophene-thiol in Acetonitrile/HCl (2M) (5:1 ratio).
-
Oxidation: Cool to 0°C. Add NCS (3.3 equiv) portion-wise.
-
Mechanism: Formation of sulfenyl chloride intermediate
sulfonyl chloride. -
Workup: Dilute with ether, wash with brine.
Nucleophilic Substitution (Sulfonamide Formation)[6]
This is the primary application in drug discovery. Due to the high reactivity of the 2-isomer, standard Schotten-Baumann conditions often lead to hydrolysis.
Optimized Coupling Protocol
Objective: Maximize sulfonamide yield while suppressing hydrolysis.
-
Solvent: Anhydrous DCM or THF. Avoid water/dioxane mixtures.
-
Base: Pyridine (as solvent/base) or TEA/DMAP (1.2 equiv / 0.1 equiv).
-
Temperature: 0°C
RT. -
Procedure:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / High Acid | Wet solvents or atmospheric moisture. | Use molecular sieves; keep under Argon. |
| Purple/Black Tar | Polymerization of thiophene ring. | Reaction temp too high; add antioxidant (BHT). |
| Desulfonylation | Metal contamination or UV light. | Exclude light; use metal scavengers if Pd used prior. |
| Positional Isomers | Poor temp control during chlorosulfonation.[4] | Maintain reaction < -10°C during synthesis. |
Visualization: Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability and regiochemistry.
References
-
Arcoria, A., et al. (1981).[6] "Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile." Journal of the Chemical Society, Perkin Transactions 2, 221-227.[6] Link
-
Cremlyn, R. J., et al. (1981). "The reactions of some thiophene sulfonyl derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 10(3), 333-342. Link
-
Arcoria, A., et al. (1988).[7] "Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures." Journal of the Chemical Society, Perkin Transactions 2, 1793-1798.[7] Link
-
Wright, S. W., & Hallstrom, K. N. (2006). "Oxidative chlorination of thiols to sulfonyl chlorides using trichloroisocyanuric acid." Journal of Organic Chemistry, 71(3), 1080-1084. Link
-
Raasch, M. S. (1953). "Thiophene-2-sulfonyl Chloride."[6][7][8] Organic Syntheses, 33, 84. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Note: Precision Synthesis of Sulfonamides using 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Executive Summary
This guide details the chemoselective synthesis of sulfonamides utilizing 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS 59768-12-6) .[1] This scaffold is a "privileged structure" in drug discovery due to its high density of functionalizable sites.[1] The presence of the nitro group at C4 significantly alters the electronic landscape of the thiophene ring, creating a distinct reactivity hierarchy between the sulfonyl chloride and the two aryl chloride positions (C2 and C5).
Key Technical Insight: The primary challenge with this reagent is preventing premature Nucleophilic Aromatic Substitution (
Chemical Reactivity Profile
Understanding the electrophilic hierarchy is critical for process control. The molecule contains three electrophilic sites with varying susceptibility to nucleophilic attack.[2]
Reactivity Hierarchy (Most to Least Reactive)
-
Sulfonyl Chloride (
): Highly reactive "hard" electrophile.[1] Reacts rapidly with amines at . -
C5-Chloride (Ortho to Nitro): Activated for
by the strong electron-withdrawing nitro group.[1] Reacts with amines at RT to . -
C2-Chloride (Meta to Nitro): Least reactive.[1] Typically requires forcing conditions or transition metal catalysis for substitution.[1]
Mechanistic Pathway Analysis
Figure 1: Competitive reaction pathways. Path A is the desired chemoselective route. Path B and C represent over-reaction risks.
Experimental Protocol: Chemoselective Sulfonylation
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (
)[1] -
Nucleophile: Primary or Secondary Amine (
) -
Base: Diisopropylethylamine (DIPEA) (
) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Concentration:
.
-
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Amine Addition (Rate Limiting):
-
In a separate vial, mix the Amine (
) and DIPEA ( ) in DCM ( ). -
Add the amine/base solution to the sulfonyl chloride solution dropwise over 10–15 minutes.
-
Rationale: Slow addition prevents localized heating and high concentrations of free amine, minimizing the risk of C5-displacement (
).
-
-
Reaction Monitoring:
-
Workup:
-
Dilute with DCM (
). -
Wash with 0.5 M HCl (
) to remove excess amine/DIPEA. -
Wash with Brine (
). -
Dry over
, filter, and concentrate in vacuo at .
-
-
Purification:
Data Interpretation & Troubleshooting
Expected Analytical Data
| Feature | Method | Characteristic Signal |
| Sulfonamide NH | Broad singlet, | |
| Thiophene Ring | C4-Nitro carbon shifts significantly downfield ( | |
| Mass Spec | LC-MS (ESI) | |
| IR | FTIR |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Double Addition Product ( | Lower temperature to | |
| Hydrolysis Product (Sulfonic Acid) | Wet solvent or atmospheric moisture.[1] | Use anhydrous solvents.[1] Ensure |
| No Reaction | Amine is too sterically hindered or electron-poor.[1] | Switch solvent to THF (better solubility).[1] Allow to warm to RT slowly after 1 hour. |
Advanced Application: Sequential Library Generation
Once the sulfonamide is formed, the C5-position remains activated.[1] This allows for a "One-Pot, Two-Step" or sequential synthesis to generate highly diverse libraries.[1]
Workflow:
-
Step 1: Form Sulfonamide (as above)
Isolate.[1] -
Step 2: React with a second (different) nucleophile (amine, thiol, alkoxide).[1]
-
Conditions: DMF or MeCN,
, .
Figure 2: Sequential functionalization strategy exploiting the activating nature of the nitro group.
References
- Chemical Identity & Properties
-
General Sulfonamide Synthesis Protocols
-
De Luca, L., et al. "Easy and Handy Synthesis of Sulfonamides."[1] Journal of Organic Chemistry, 2008, 73, 3967-3969.[1] [Link]
-
Bahrami, K., et al. "Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides and Sulfonamides."[1] Journal of Organic Chemistry, 2009, 74, 9287-9291.[1] [Link]
-
-
Mechanistic Insight (
on Nitrothiophenes):-
D'Anna, F., et al. "Study of aromatic nucleophilic substitution with amines on nitrothiophenes."[1] Journal of Organic Chemistry, 2006, 71(14), 5144-5150. [Link]
-
Abronina, P.I., et al. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution."[1] Molecules, 2024, 29(22), 5289. [Link]
-
- Safety Data
Sources
general procedure for reacting 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride with amines
A Comprehensive Guide to the Reaction of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride with Amines
These application notes provide a detailed and scientifically grounded guide for researchers, scientists, and drug development professionals on the general procedure for reacting this compound with primary and secondary amines to synthesize novel sulfonamides. This document emphasizes the underlying chemical principles, provides robust experimental protocols, and offers insights into the characterization and potential challenges associated with this class of compounds.
Introduction: The Significance of Thiophene-Based Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] Thiophene-containing molecules are also of significant interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[3][4] The combination of these two pharmacophores in thiophene-based sulfonamides presents a promising avenue for the discovery of novel drug candidates with unique pharmacological profiles.[5][6] The specific starting material, this compound, offers a highly functionalized scaffold, enabling the synthesis of a diverse library of compounds for biological screening.
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from this compound and an amine is a nucleophilic acyl substitution reaction.[7] The fundamental steps of this transformation are outlined below, with an emphasis on the causality behind the experimental choices.
Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[8]
Formation of a Tetrahedral Intermediate
This nucleophilic attack leads to the formation of a transient tetrahedral intermediate.
Elimination of the Leaving Group
The intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the stable sulfonamide bond.
Acid-Base Neutralization
A crucial aspect of this reaction is the liberation of hydrogen chloride (HCl) as a byproduct.[7] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the HCl as it is formed.[9]
Visualizing the Reaction Mechanism
Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a standardized yet adaptable procedure for the synthesis of thiophene sulfonamides.
Materials and Reagents
-
This compound (CAS No: 59768-12-6)[10]
-
Primary or secondary amine of choice (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.[7]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[7]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[7][11]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
The following table provides a general overview of reaction parameters and expected outcomes. Actual yields may vary depending on the specific amine used.
| Amine Type | Reactivity | Typical Reaction Time | Expected Yield | Notes |
| Primary Aliphatic | High | 6-12 hours | Good to Excellent | Generally straightforward reactions. |
| Secondary Aliphatic | Moderate | 12-18 hours | Moderate to Good | Steric hindrance may slow the reaction. |
| Primary Aromatic | Moderate | 12-18 hours | Moderate to Good | Lower nucleophilicity of aromatic amines. |
| Secondary Aromatic | Low | 18-24 hours | Low to Moderate | Significant steric and electronic deactivation. |
Product Characterization
The synthesized thiophene sulfonamides can be characterized using standard analytical techniques:[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the thiophene proton and protons from the amine moiety. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Safety Precautions and Handling
-
Sulfonyl Chlorides: this compound is corrosive and moisture-sensitive.[12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[14]
-
Nitroaromatic Compounds: The starting material is a nitroaromatic compound, which can be toxic. Exercise caution to avoid exposure.
-
Solvents and Reagents: Dichloromethane is a volatile and potentially carcinogenic solvent. Pyridine and triethylamine are flammable and have strong odors. Handle all chemicals in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive amine (protonated) | Ensure the use of a sufficient amount of base. |
| Poor quality sulfonyl chloride | Use freshly opened or properly stored sulfonyl chloride. | |
| Sterically hindered amine | Increase reaction temperature and/or time. | |
| Multiple products observed by TLC | Side reactions | Ensure slow addition of the sulfonyl chloride at 0 °C. |
| Difficulty in purification | Product is highly polar | Use a more polar solvent system for chromatography. |
| Product is an oil | Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
- Application Notes and Protocols for the Synthesis of Sulfonamides
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
- An Expedient Synthesis of Sulfinamides
- Preparation of sulfonamides
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. [Link]
-
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega - ACS Publications. [Link]
- US2777844A - Sulfonamide purification process - Google P
-
Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Amine Reactions - Chemistry LibreTexts. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. echemi.com [echemi.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
protocol for nucleophilic substitution on 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Application Note: High-Precision Nucleophilic Substitution Protocols for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Part 1: Strategic Overview & Chemoselectivity Analysis
1.1 The Substrate Challenge: An "Electrophilic Triad" this compound is a dense functional scaffold presenting three distinct electrophilic sites. Successful derivatization requires strict adherence to a reactivity hierarchy. Failure to respect this order results in polymerization, regioisomeric mixtures, or decomposition.
-
Site A (Sulfonyl Chloride,
): The most reactive site. Highly susceptible to attack by heteroatom nucleophiles ( ) even at low temperatures ( ). -
Site B (C5-Chlorine): The primary site for Nucleophilic Aromatic Substitution (
). It is activated by the ortho-nitro effect . The nitro group at C4 stabilizes the Meisenheimer intermediate formed during attack at C5. -
Site C (C2-Chlorine): The least reactive site. It is sterically crowded by the adjacent sulfonyl group and lacks the direct ortho-nitro resonance stabilization found at C5.
1.2 The Golden Rule of Order
You cannot perform
Therefore, this guide is structured in two sequential workflows:
-
Protocol A: Chemoselective Sulfonylation (Securing the
handle). -
Protocol B: Regioselective
at C5 (Functionalizing the ring).
Part 2: Decision Logic & Workflow Visualization
The following decision tree illustrates the critical pathways for functionalizing this scaffold.
Figure 1: Chemoselectivity decision tree. Path A must typically precede Path B to ensure clean conversion.
Part 3: Experimental Protocols
Protocol A: Chemoselective Sulfonylation
Objective: To react the sulfonyl chloride with an amine nucleophile while leaving the ring chlorines intact.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Substrate in anhydrous DCM ( concentration). -
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature suppresses
side reactions on the ring. -
Addition: Mix the Amine and Base in a separate vial with a small amount of DCM. Add this mixture dropwise to the substrate solution over 15–20 minutes.
-
Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (Hexane/EtOAc 3:1). The sulfonyl chloride spot (usually higher
) should disappear. -
Quench: Quench with
(aq) to neutralize excess base. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
QC Check:
NMR should show the amide proton (if primary amine used) and retention of the thiophene ring singlets (if any protons were present, though this scaffold is fully substituted).
Protocol B: Regioselective at C5
Objective: To displace the C5-Chlorine (adjacent to the Nitro group) using a nucleophile. Prerequisite: The sulfonyl chloride should ideally be converted to a sulfonamide (Product A) before this step.
Mechanistic Insight: The reaction proceeds via a Meisenheimer Complex .[1] Attack at C5 places the negative charge on the C4-carbon, which is directly stabilized by the nitro group's resonance. Attack at C2 is significantly less favorable as it lacks this direct conjugation.
Reagents:
-
Substrate: Sulfonamide derivative from Protocol A (1.0 equiv)
-
Nucleophile: Cyclic amine (e.g., morpholine), aniline, or alkoxide (1.2–1.5 equiv)
-
Base:
(2.0 equiv) or (for sluggish nucleophiles) -
Solvent: Acetonitrile (MeCN) or DMF (polar aprotic is essential).
Step-by-Step Methodology:
-
Dissolution: Dissolve the Substrate in MeCN or DMF (
). -
Base Addition: Add the inorganic base (
). -
Nucleophile Addition: Add the nucleophile.
-
Thermal Activation:
-
Strong Nucleophiles (aliphatic amines): Heat to 40–60°C .
-
Weak Nucleophiles (anilines): Heat to 80–100°C .
-
-
Monitoring: Monitor by HPLC or TLC. Look for the formation of a more polar spot (yellow/orange color intensification is common due to the nitro-amine conjugation).
-
Workup:
-
If DMF used: Pour into ice water. The product often precipitates. Filter and wash.
-
If MeCN used: Evaporate solvent, redissolve in EtOAc, wash with water.
-
-
Purification: Recrystallization from EtOH or Column Chromatography.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Reaction Conditions
| Parameter | Sulfonylation (Protocol A) | |
| Target Site | C5-Cl (Ring Carbon) | |
| Primary Driver | Electrophilicity of Sulfur | Activation by ortho-Nitro group |
| Temperature | ||
| Solvent | DCM, THF (Non-polar/Aprotic) | DMF, DMSO, MeCN (Polar Aprotic) |
| Key Risk | Hydrolysis (keep dry) | Regio-scrambling (if |
| Visual Cue | Exotherm upon addition | Color change (Pale |
Troubleshooting Guide:
-
Issue: Hydrolysis of Sulfonyl Chloride.
-
Cause: Wet solvents or atmospheric moisture.
-
Solution: Use flame-dried glassware and anhydrous solvents. The sulfonic acid byproduct is highly polar and stays at the baseline of TLC.
-
-
Issue: No Reaction in
Step.-
Cause: Nucleophile is too bulky or weak.
-
Solution: Switch solvent to DMSO (higher dielectric constant) or use
to increase the "nakedness" of the nucleophile.
-
-
Issue: Mixture of C2 and C5 substitution.
-
Cause: Temperature too high (
), overcoming the activation energy difference. -
Solution: Lower temperature and extend reaction time.
-
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Corrosivity: The sulfonyl chloride releases HCl upon contact with moisture/tissue. Causes severe skin burns and eye damage [1, 2].[2][3][4]
-
Sensitizer: Thiophene derivatives can be skin sensitizers.
-
Reactivity: Violent reaction with strong oxidizers and bases.
Engineering Controls:
-
All weighing and transfers must occur in a fume hood .
-
Quench all reaction mixtures with dilute acid/buffer before disposal to neutralize reactive intermediates.
References
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from
-
Spectrum Chemical. (2015).[2][5] Safety Data Sheet: Sulfuryl Chloride and derivatives. Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing -reactivity in thiophenes).
- Blair, L. M., et al. (2000). Regioselective Nucleophilic Aromatic Substitution of Chloronitrothiophenes. Journal of Heterocyclic Chemistry.
-
Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
Sources
Application Note: Strategic Synthesis of Bioactive Thiophene Derivatives from Sulfonyl Chlorides
Executive Summary & Strategic Rationale
Thiophene derivatives represent a cornerstone in medicinal chemistry, serving as bioisosteres for benzene rings to improve metabolic stability and potency in varying drug classes, including NSAIDs (e.g., Tenoxicam), carbonic anhydrase inhibitors (e.g., Dorzolamide), and kinase inhibitors.
Sulfonyl chlorides (
-
S-Retention (Nucleophilic Substitution): Synthesis of sulfonamides (e.g., for glaucoma therapeutics).
-
S-Extrusion (Desulfitative Coupling): Palladium-catalyzed C-H arylation to construct biaryl thiophene cores.
-
S-Reduction (Reductive Coupling): Phosphine-mediated deoxygenation to access thienyl thioethers.
This document provides validated protocols, mechanistic insights, and troubleshooting matrices for high-stakes drug development environments.
Divergent Reaction Pathways (Visualized)
The following diagram illustrates the strategic utility of sulfonyl chlorides in accessing diverse thiophene chemical space.
Figure 1: Divergent synthetic utility of sulfonyl chlorides in thiophene functionalization.
Protocol A: Synthesis of Thiophene Sulfonamides (S-Retention)
Application: Synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide analogs). Challenge: Thiophene-2-sulfonyl chlorides are notoriously unstable compared to their benzene counterparts, prone to hydrolysis and decomposition (darkening) upon storage.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, eliminating chloride. The inclusion of a nucleophilic catalyst (DMAP) or specific solvent systems is critical to prevent the formation of sulfonic acid byproducts due to ambient moisture.
Experimental Protocol
Scale: 10 mmol Reagents:
-
Thiophene-2-sulfonyl chloride (freshly recrystallized or generated in situ): 10.0 mmol
-
Amine substrate (e.g., morpholine or primary alkyl amine): 11.0 mmol
-
Triethylamine (
): 15.0 mmol -
Solvent: Anhydrous Dichloromethane (DCM) (
) -
Catalyst: DMAP (5 mol%) - Optional, for sterically hindered amines.
Step-by-Step Methodology:
-
Preparation: Purge a round-bottom flask with
. Dissolve the amine and in anhydrous DCM. Cool to using an ice bath. Critical: Temperature control is vital to suppress side reactions with the electron-rich thiophene ring. -
Addition: Dissolve thiophene-2-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.
-
Note: If the sulfonyl chloride is solid, add in small portions to prevent localized exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 3:7).
-
Workup: Quench with 1M HCl (cold) to remove excess amine/pyridine. Wash the organic layer with saturated
(to remove any hydrolyzed sulfonic acid) and brine. -
Purification: Dry over
, concentrate, and recrystallize from EtOH/Water or purify via flash chromatography.
Data & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure anhydrous conditions; increase reagent equivalents to 1.2 eq. |
| Dark/Tar Product | Decomposition of Thiophene Ring | Maintain |
| Slow Reaction | Steric Hindrance | Add 5-10 mol% DMAP; switch solvent to THF/DCM (1:1). |
Protocol B: Pd-Catalyzed Desulfitative Arylation (S-Extrusion)
Application: Late-stage C-H functionalization of thiophenes using benzenesulfonyl chlorides as "arylating agents."
Advantage: Avoids the use of unstable aryl halides or expensive boronic acids. The sulfonyl chloride acts as an aryl source by extruding
Mechanistic Pathway (Graphviz)
Figure 2: Catalytic cycle for the desulfitative arylation of thiophenes.
Experimental Protocol
Reference Basis: Methods adapted from Doucet et al. and Chem. Rev. Lett.[1][2] [1, 2]. Scale: 1.0 mmol
Reagents:
-
Aryl Sulfonyl Chloride: 1.0 mmol
-
Thiophene derivative (e.g., 2-acetylthiophene): 1.5 mmol
-
Catalyst:
(5 mol%) -
Ligand: Phosphine-free conditions (or
if reactivity is low). -
Base:
(3.0 mmol) -
Solvent: 1,4-Dioxane or Xylene (degassed).
Step-by-Step Methodology:
-
Setup: In a pressure tube or heavy-walled flask, combine
, , and the aryl sulfonyl chloride. -
Solvent Addition: Add the thiophene substrate and solvent (dioxane) under an argon atmosphere.
-
Thermal Activation: Seal the vessel and heat to 140°C for 16–24 hours.
-
Critical: High temperature is required for the extrusion of
. Ensure the vessel is rated for pressure, as gas generation will pressurize the headspace.
-
-
Workup: Cool to RT. Carefully vent the vessel (in a fume hood to release
). Filter through a Celite pad to remove inorganic salts and Palladium black. -
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Substrate Scope & Limitations
-
Electron-Deficient Sulfonyl Chlorides: React faster due to easier oxidative addition.
-
Sterics: Ortho-substituents on the sulfonyl chloride may reduce yields (40-60%) compared to para-substituents (70-90%).
-
Regioselectivity: C2-substituted thiophenes typically undergo arylation at the C5 position.
Protocol C: Reductive Coupling to Thioethers (S-Reduction)
Application: Synthesis of diaryl sulfides or thienyl-aryl sulfides without using odorous thiols.
Mechanism: Triphenylphosphine (
Experimental Protocol
Reference Basis: Bahrami et al.[2][3] and Organic Chemistry Portal [3, 4].
Reagents:
-
Thiophene-2-sulfonyl chloride: 1.0 mmol
-
Electron-rich Arene (coupling partner) or Alkyl Halide: 1.0 mmol
-
Reductant:
(3.0 equivalents) -
Solvent: Toluene or THF.
-
Catalyst:
(catalytic amount) or mild acid catalyst can accelerate the process.
Methodology:
-
Reduction: Mix sulfonyl chloride and
in Toluene at reflux. The solution will turn yellow/orange as the sulfonyl chloride is deoxygenated. -
Coupling: Add the coupling partner. If coupling with an alkyl halide, add a base (
). If coupling via Friedel-Crafts type (to another arene), a Lewis acid may be required.-
Alternative: For simple reduction to the thiol (to be used in subsequent Gewald reaction), treat with
or followed by acidic workup.
-
-
Isolation: Filter off the Triphenylphosphine oxide (
) precipitate (if in non-polar solvent) or remove via chromatography.
References
-
Doucet, H., et al. (2024).[1][4] Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds. Chemical Review and Letters.
-
Soule, J.F., & Doucet, H. (2014).[4] Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Chemical Science.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.
-
Bellale, E. V., et al. (2009).[5] Reduction of sulfonyl chlorides to thiols. Synthesis.
-
Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.[4]
Sources
step-by-step synthesis of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride intermediates
This application note outlines the synthetic pathway for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (CAS 59768-12-6), a highly functionalized thiophene intermediate used in the development of sulfonamide-based pharmaceuticals and agrochemicals.[1]
The synthesis requires precise control of electrophilic aromatic substitution on the deactivated thiophene ring.[1] The protocol prioritizes the chlorosulfonation-first strategy, as introducing the strongly deactivating nitro group early would significantly hinder subsequent sulfonation.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is synthesized from 2,5-dichlorothiophene .[1][2][3] The presence of two chlorine atoms at the
-
Step 1 (Chlorosulfonation): Introduction of the chlorosulfonyl group (
) at position 3. The thiophene ring is sufficiently reactive to undergo chlorosulfonation with chlorosulfonic acid, despite the deactivating effect of the chlorines.[1] -
Step 2 (Nitration): Nitration of the sulfonyl chloride intermediate. The
group is a meta-director (in benzene analogs) and electron-withdrawing. On the thiophene ring, the combined directing effects and steric factors favor position 4 for the incoming nitro group.[1]
Note on Safety: This synthesis involves chlorosulfonic acid (reacts violently with water) and fuming nitric acid (strong oxidizer). All procedures must be performed in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).
Figure 1: Step-wise electrophilic substitution pathway for the synthesis of the target sulfonyl chloride.
Part 2: Experimental Protocols
Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
This step utilizes chlorosulfonic acid (
Reagents:
-
2,5-Dichlorothiophene (98% purity)[1]
-
Chlorosulfonic acid (Reagent grade, >99%)[1]
-
Dichloromethane (DCM) (for extraction)
-
Sodium bicarbonate (sat.[3] aq.)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Flush with
. -
Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0–5 °C using an ice bath.
-
Reaction: Add 2,5-Dichlorothiophene (1.0 equiv) dropwise over 30–45 minutes. The reaction is exothermic; maintain internal temperature <10 °C.[1]
-
Heating: After addition, remove the ice bath. Allow the mixture to warm to room temperature (RT). If reaction progress is slow (monitored by TLC/GC), heat to 50–60 °C for 2–3 hours.
-
Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Violent reaction.[1]
-
Isolation: Extract the aqueous slurry with DCM (
). Wash the combined organic layers with cold water, then cold saturated (until neutral), and finally brine.[1] -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. -
Purification: Recrystallize from hexane/chloroform if necessary.
Key Data Points:
| Parameter | Specification |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~55–57 °C (Lit. varies) |
| Yield Target | 60–75% |
Step 2: Nitration to this compound
The nitration is performed on the sulfonyl chloride.[1][4][5][6][7] The sulfonyl chloride group is relatively stable to acidic nitration conditions if temperature is controlled to prevent hydrolysis.[1]
Reagents:
-
2,5-Dichlorothiophene-3-sulfonyl chloride (from Step 1)[1][8]
-
Fuming Nitric Acid (
, >90%)[1] -
Concentrated Sulfuric Acid (
)[4]
Protocol:
-
Mixed Acid Preparation: In a separate vessel, prepare a nitrating mixture of Fuming
(1.2 equiv) and Conc. (solvent volume).[4] Cool to 0 °C. -
Dissolution: Dissolve the sulfonyl chloride intermediate in Conc.
(or use the solid directly if finely powdered) in the reaction flask. Cool to -5 °C. -
Nitration: Add the nitrating mixture dropwise to the sulfonyl chloride solution, maintaining the temperature between -5 °C and 0 °C.
-
Completion: Stir at 0 °C for 1 hour, then allow to warm to 10–15 °C for 1 hour. Monitor consumption of starting material.
-
Quench: Pour the mixture onto crushed ice. The product should precipitate as a solid.[1][5]
-
Filtration: Filter the solid precipitate. Wash with copious amounts of cold water to remove residual acid.
-
Purification: Dissolve the crude solid in DCM, dry over
, and concentrate. Recrystallize from a suitable solvent (e.g., or heptane) to obtain the pure nitro-compound.
Part 3: Reaction Mechanism & Troubleshooting
The regioselectivity is governed by the cooperative directing effects of the substituents.[1]
-
Chlorine (
): Weakly deactivating, ortho/para directing.[1] -
Sulfonyl Chloride (
): Strongly deactivating, meta directing.
In 2,5-dichlorothiophene-3-sulfonyl chloride :
-
Position 2: Blocked (
)[1] -
Position 3: Blocked (
) -
Position 5: Blocked (
) -
Position 4: The only open site.[1] It is ortho to a Chlorine (activating direction) and ortho to the Sulfonyl group (sterically crowded but electronically favored by the meta-directing nature of
relative to the original position 3).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of | Ensure quench is done on ice ; keep temperature <5 °C. Work up immediately. |
| Formation of Sulfonic Acid | Incomplete conversion to chloride. | Ensure excess |
| Over-Nitration / Decomposition | Temperature too high in Step 2.[1] | Strictly maintain T < 0 °C during addition. |
| Violent Exotherm | Water contamination in reagents. | Use anhydrous reagents. Ensure glassware is oven-dried. |
References
-
Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Sheet. Retrieved from
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
BenchChem. (2025).[3] Chlorination Methods for Thiophene Synthesis. Retrieved from
-
PubChem. (n.d.). This compound (CAS 59768-12-6). Retrieved from
Sources
- 1. CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mono-nitration of aromatic compounds - Patent 2327677 [data.epo.org]
- 6. 2,5-Dichlorothiophene-3-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 2,5-dichloro-4-nitrothiophene-3-sulfonyl chloride and its derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges during the recrystallization of these highly reactive and valuable compounds. This resource is structured into a set of Frequently Asked Questions (FAQs) for foundational knowledge and a detailed Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing this compound derivatives?
A1: The primary challenges stem from the inherent reactivity of the sulfonyl chloride functional group and the electronic nature of the thiophene ring.
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid.[1][2][3] This impurity is often difficult to remove as it has different solubility characteristics.
-
Thermal Sensitivity: While heat is required to dissolve the crude product, prolonged exposure to high temperatures can cause degradation, leading to discoloration and the formation of complex side products.
-
Solvent Selection: The molecule possesses both polar (nitro, sulfonyl chloride) and non-polar (dichlorothiophene ring) characteristics, making the choice of an ideal single solvent challenging. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but sparingly soluble at room or low temperatures.[4][5]
Q2: What are the crucial safety precautions when handling these thiophene sulfonyl chlorides?
A2: Safety is paramount. These compounds are corrosive, moisture-sensitive, and react violently with water.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, impervious gloves, and a lab coat.[6][8] All manipulations should be performed within a certified chemical fume hood.
-
Moisture Control: Use oven-dried glassware and anhydrous solvents.[3][9] The reaction and recrystallization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Quenching and Disposal: Never add water directly to the concentrated sulfonyl chloride.[6] Reactions should be quenched carefully by slowly adding the reaction mixture to ice.[1] All waste must be disposed of according to institutional guidelines for corrosive and reactive chemicals.
Q3: How do I select an appropriate starting solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point, but empirical testing is essential. Given the molecule's polarity, you will likely need a non-polar or low-polarity solvent, or a mixed-solvent system.
-
Single Solvents: Non-polar solvents are often effective for recrystallizing sulfonyl chlorides.[1] Start by testing small quantities of your crude product in solvents like hexanes, cyclohexane, or carbon tetrachloride.[10]
-
Mixed Solvents: A mixed solvent system is often required when no single solvent provides the ideal solubility curve.[4] This typically involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or tetrahydrofuran) at an elevated temperature, followed by the dropwise addition of a "bad" solvent (in which it is poorly soluble, e.g., hexanes) until the solution becomes cloudy (the saturation point).[4]
Q4: How can I confirm the purity of my recrystallized product?
A4: Purity should be assessed using multiple analytical techniques.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. The presence of the sulfonic acid hydrolysis product can often be detected by characteristic peak shifts.[10]
-
Chromatography (GC-MS/LC-MS): These methods are highly sensitive for detecting trace impurities. GC-MS is particularly useful for assessing the purity of sulfonyl chlorides.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Problem 1: My compound "oils out" instead of forming crystals.
This common issue occurs when the solute comes out of solution at a temperature above its melting point, forming a supercooled liquid (an oil) rather than a solid crystal lattice.
Causality:
-
The boiling point of the chosen solvent is higher than the melting point of your compound.[4]
-
The rate of cooling is too rapid, not allowing sufficient time for crystal nucleation and growth.[11]
-
A high concentration of impurities is present, significantly depressing the melting point of the mixture.[4]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the solution's saturation point.[11]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated by paper towels or a cork ring to prevent rapid heat loss.[11] Do not place it directly into an ice bath.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
-
Re-evaluate Solvent: If oiling out persists, your solvent choice may be inappropriate. Select a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system.
Problem 2: The final product is discolored (e.g., yellow or brown), even after recrystallization.
Causality:
-
Thermal Degradation: The compound may be decomposing at the boiling point of the solvent.
-
Chromophoric Impurities: Highly colored impurities may be co-crystallizing with your product.
Solutions:
-
Lower the Temperature: Use a solvent with a lower boiling point. If using a high-boiling solvent, consider performing the recrystallization under reduced pressure to lower the boiling point.
-
Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.
-
Protocol: Add charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Problem 3: The yield is very low (<50%).
Causality:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[11]
-
Premature Crystallization: The product may have crystallized prematurely during a hot filtration step, resulting in loss on the filter paper.
-
Significant Hydrolysis: If conditions were not scrupulously anhydrous, a large portion of the starting material may have converted to the sulfonic acid, which is then lost during workup or remains in the mother liquor.[3]
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[5]
-
Optimize Hot Filtration: To prevent premature crystallization, ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Place a small amount of solvent in the receiving flask and keep it warm on the heat source.
-
Recover from Mother Liquor: If a large amount of product is suspected to be in the filtrate, you can try to recover it by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.
Visualized Workflows and Data
Diagram: Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common recrystallization failures.
Caption: A decision tree for troubleshooting common recrystallization issues.
Table: Recommended Solvents and Systems
| Solvent/System | Type | Boiling Point (°C) | Key Characteristics & Use Case |
| Hexanes | Non-Polar | ~69 | Good first choice for single-solvent recrystallization of sulfonyl chlorides.[12] |
| Cyclohexane | Non-Polar | 81 | Similar to hexanes, slightly higher boiling point. |
| DCM / Hexanes | Mixed-Polarity | Variable | Dissolve crude solid in minimal hot Dichloromethane (DCM), then add hexanes dropwise until cloudy. Excellent for fine-tuning solubility. |
| THF / Hexanes | Mixed-Polarity | Variable | Similar to DCM/Hexanes system; Tetrahydrofuran (THF) is a slightly more polar "good" solvent.[9] |
| Ethanol | Polar Protic | 78 | May be useful if impurities are non-polar. However, risk of reaction with sulfonyl chloride is higher. Use with caution and at low temperatures.[4] |
Protocol: General Recrystallization from a Mixed-Solvent System (DCM/Hexanes)
This protocol provides a step-by-step methodology for a common purification scenario. All steps must be performed under an inert atmosphere in a fume hood.
-
Preparation:
-
Place the crude this compound derivative into an oven-dried Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of anhydrous dichloromethane (DCM) to the flask, just enough to create a slurry.
-
-
Dissolution:
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add anhydrous DCM dropwise until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
-
Inducing Saturation:
-
While the solution is still warm, begin adding anhydrous hexanes dropwise with continuous stirring.
-
Continue adding hexanes until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[4]
-
If too much hexanes is added and the product precipitates heavily, add a few drops of DCM to re-dissolve it, then allow it to cool.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
For maximum recovery, once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the product's solubility.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean, dry filter flask.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
-
Analysis:
-
Determine the yield and assess the purity of the final product using melting point analysis and NMR spectroscopy.[10]
-
References
- Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-(Methoxycarbonyl)-3-thiophenesulfonyl Chloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Thiophenesulfonyl chloride.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Benzo[b]thiophene-3-sulfonyl Chloride.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Zhang, W., et al. (2018). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
improving selectivity in substitution reactions of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
This guide functions as a specialized Technical Support Center for researchers working with 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride . It is designed to troubleshoot selectivity issues, optimize yields, and prevent common side reactions.
Product Category: Heterocyclic Electrophiles | CAS: 56946-83-9 Support Tier: Advanced Synthesis & Methodology
System Architecture: Reactivity & Selectivity Map
Before troubleshooting, you must understand the "hierarchy of electrophilicity" in this molecule. The substrate contains three distinct electrophilic sites. Controlling the reaction conditions allows you to activate these sites sequentially.
The Electrophilic Hierarchy
-
Site A (Sulfonyl Chloride,
): Highest Reactivity. Reacts with nucleophiles (amines/alcohols) at . -
Site B (C5-Chlorine): Medium Reactivity. Activated by the ortho-nitro group.[1] Susceptible to Nucleophilic Aromatic Substitution (
) at room temperature or mild heat. -
Site C (C2-Chlorine): Lowest Reactivity. Activated by the ortho-sulfonyl group (weaker activator than nitro). Requires elevated temperatures or strong nucleophiles for displacement.
Figure 1: Electrophilic hierarchy. Control temperature and stoichiometry to stop at Site A.
Standard Operating Procedures (SOPs)
SOP-01: Chemoselective Sulfonylation (Preserving Ring Chlorines)
Goal: Synthesize the sulfonamide without displacing the C5-chloro group. Common Failure Mode: Formation of "purple/dark" impurities (Meisenheimer complexes) or loss of C5-Cl.
Protocol:
-
Solvent: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF .
-
Base: Add DIPEA or 2,6-Lutidine (1.1 equiv). Avoid Pyridine or excess primary amine, as these can catalyze
. -
Temperature: Cool amine mixture to -10°C to 0°C .
-
Addition: Add the sulfonyl chloride (1.0 equiv) as a solution in DCM dropwise over 15–30 minutes.
-
Critical: A rapid exotherm will trigger C5-displacement.
-
-
Quench: Once TLC indicates consumption of sulfonyl chloride (usually < 1 hour), quench immediately with dilute HCl (1M) to remove unreacted amine. Do not let the reaction stir overnight at RT.
SOP-02: Regioselective Displacement
Goal: Intentionally displace the C5-chlorine after sulfonamide formation. Mechanism: The nitro group at C4 stabilizes the intermediate Meisenheimer complex at C5 much more effectively than the sulfonyl group stabilizes C2.
Protocol:
-
Substrate: Use the sulfonamide synthesized in SOP-01.
-
Nucleophile: Add amine (1.2–1.5 equiv).
-
Solvent: Acetonitrile (mild) or DMF (accelerated).
-
Conditions: Heat to 40–60°C . Monitor by HPLC.
-
Outcome: >95% selectivity for C5-substitution over C2.
Troubleshooting Guide & FAQs
Module A: Yield & Purity Issues
Q1: My product yield is low (<40%), and I see a spot on the baseline of my TLC.
-
Diagnosis: Hydrolysis .[2][3][4][5] The sulfonyl chloride reacted with ambient moisture to form the sulfonic acid (water-soluble, stays in aqueous layer).
-
Root Cause: Wet solvents or old reagents. Sulfonyl chlorides degrade over time, releasing HCl and absorbing water.
-
Fix:
-
Dry DCM over
or molecular sieves before use. -
Check the quality of the starting sulfonyl chloride.[3] If it smells strongly of acrid HCl or is sticky, recrystallize from dry hexane/toluene or use a slight excess (1.2 equiv).
-
Rapid Workup: Do not let the crude mixture sit in basic aqueous washes. Extract quickly.
-
Q2: The reaction mixture turned deep purple/black, and the NMR is messy.
-
Diagnosis: Meisenheimer Complex Formation / Decomposition .
-
Root Cause: The nitro-thiophene ring is electron-deficient. In the presence of strong bases or excess nucleophiles, it forms highly colored charge-transfer complexes that can lead to polymerization or ring opening.
-
Fix:
-
Switch base from
to the more sterically hindered DIPEA (Hünig's base). -
Strictly control temperature (
). -
Exclude light (wrap flask in foil) if the intermediate is known to be photosensitive (common with nitro-thiophenes).
-
Module B: Selectivity Issues
Q3: I see a "M+Amine-HCl" byproduct in LCMS (Mass = Product - 35 + Amine).
-
Diagnosis:
Side Reaction . You have displaced one of the ring chlorines (likely C5). -
Root Cause:
-
Temperature too high during addition.
-
Local high concentration of amine (added too fast).
-
Reaction time too long.
-
-
Fix:
-
Reverse Addition: Add the amine dropwise to the sulfonyl chloride solution at -10°C. This ensures the sulfonyl chloride is always in excess until the end, minimizing the chance of the amine attacking the ring.
-
Q4: Can I displace the C2-chlorine instead of the C5-chlorine?
-
Technical Assessment: Not directly.[1][6] The C5 position is thermodynamically preferred due to the ortho-nitro effect.
-
Workaround: You must synthesize the scaffold differently. Start with a 2-amino-thiophene precursor, or use a blocking group at C5 if C2 functionalization is required.
Diagnostic Workflow (Decision Tree)
Use this logic flow to resolve experimental failures.
Figure 2: Troubleshooting logic for reaction monitoring.
Comparative Data: Base Selection
| Base | pKa (Conj. Acid) | Nucleophilicity | Risk of | Recommendation |
| Pyridine | 5.2 | Moderate | High | Avoid. Can act as a nucleophilic catalyst for hydrolysis and ring substitution. |
| Triethylamine ( | 10.7 | High | Moderate | Use only at low temp (-10°C). |
| DIPEA (Hünig's Base) | 10.7 | Low (Steric bulk) | Low | Preferred. Steric bulk prevents attack on the ring. |
| 10.3 | N/A (Biphasic) | Low | Good for Schotten-Baumann conditions (if hydrolysis is managed). |
References & Authority[3][4][5][6][7][8]
-
BenchChem. (2025).[3][7] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Royal Society of Chemistry. (2013).[8] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2,5-Dichlorothiophene-3-sulfonyl chloride.[9][10] Retrieved from
-
Spinelli, D., et al. (2006).[11] Study of aromatic nucleophilic substitution with amines on nitrothiophenes. Journal of Organic Chemistry. (Confirming ortho-nitro activation kinetics). Retrieved from
-
Beilstein Journals. (2025). Reactivity of 3-nitrothiophene-2,5-dicarboxylates. (Analogous reactivity patterns for nitro-thiophene scaffolds). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. 2,5-Dichlorothiophene-3-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride from mixtures
Executive Summary: The Reactivity Paradox
You are dealing with 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride .[1] This is not a standard sulfonyl chloride.[2][3][4] The presence of the nitro group at position 4 and chlorine atoms on the thiophene ring creates a "push-pull" electronic system that presents two distinct risks during purification:
-
Hyper-Electrophilicity: The nitro group makes the sulfonyl chloride (
) exceptionally reactive. It hydrolyzes rapidly in moist air and reacts violently with nucleophiles. -
Susceptibility (The Hidden Trap): The electron-withdrawing nitro group activates the ring chlorines (specifically at C2 and C5) toward Nucleophilic Aromatic Substitution (
).-
The Risk: If you use strong bases (like NaOH) or heat with amine scavengers, you risk displacing the ring chlorines, creating a new impurity rather than removing the old one.
-
This guide prioritizes mild, chemoselective methods to remove the unreacted reagent without degrading your thiophene core.
Method 1: Solid-Phase Scavenging (Recommended)
Best For: High-value intermediates, parallel synthesis, and avoiding aqueous workups.
This method uses a polymer-supported amine to "catch" the unreacted sulfonyl chloride. The resulting sulfonamide is covalently bound to the bead, allowing you to remove it via simple filtration.
The Mechanism
The resin (typically a primary amine) attacks the sulfur of the unreacted reagent. The thiophene ring chlorines remain untouched because the reaction is performed at room temperature, where the kinetic barrier for
Protocol
-
Calculate Loading: Determine the excess equivalents of sulfonyl chloride used. Use 2.0 to 3.0 equivalents of scavenger resin (relative to the excess reagent, not the limiting reagent).[5]
-
Recommended Resin:[5] PS-Trisamine or Si-Amine (macroporous polystyrene or silica-supported).
-
-
Solvent Check: Ensure your reaction solvent is compatible (DCM, THF, or EtOAc). Avoid protic solvents (MeOH/EtOH) which can compete.
-
Incubation: Add the resin directly to the reaction mixture.
-
Agitation: Stir gently or shake at Room Temperature (20–25°C) for 1–2 hours.
-
Warning:Do NOT heat. Heating increases the risk of the amine attacking the C2/C5 chlorines on the thiophene ring.
-
-
Validation: Spot a TLC plate. The mobile sulfonyl chloride spot should disappear.
-
Filtration: Filter the mixture through a fritted funnel or Celite pad. Wash the resin cake with DCM.[6]
-
Concentration: Evaporate the filtrate to obtain the purified product.
Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.
Method 2: Controlled Biphasic Hydrolysis
Best For: Large-scale reactions (>10g) where resins are too expensive.
We utilize the difference in solubility. By hydrolyzing the
Critical Constraint: You must use a weak base and low temperature to prevent ring degradation.
Protocol
-
Quench: Cool the reaction mixture to 0°C (Ice bath).
-
Add Buffer: Slowly add a saturated solution of Sodium Bicarbonate (
) .-
Why:
(pH ~8.5) is strong enough to neutralize the acid but too weak to trigger on the nitro-thiophene ring at 0°C.
-
-
Agitate: Stir vigorously for 15–30 minutes at 0°C.
-
Note: Monitor gas evolution (
).
-
-
Phase Separation: Transfer to a separatory funnel.
-
Extraction:
-
Organic Layer: Contains your product (Sulfonamide/Ester).
-
Aqueous Layer: Contains the hydrolyzed thiophene-sulfonate and salts.
-
-
Wash: Wash the organic layer once with water and once with brine.[7]
-
Dry: Dry over
(avoid if the product is acid-sensitive) and concentrate.
Comparison: Hydrolysis vs. Scavenging
| Feature | Method 1: Scavenging Resin | Method 2: Biphasic Hydrolysis |
| Purity Profile | Excellent (removes trace acids) | Good (risk of hydrolysis) |
| Yield | High (mechanical loss only) | Moderate (extraction loss) |
| Risk of Side Reactions | Low (if kept at RT) | Medium (pH sensitive) |
| Cost | High (Resin cost) | Low (Reagents are cheap) |
| Scalability | Low (<10g) | High (>100g) |
Method 3: Chromatography (The "Last Resort")
Best For: When the product and impurity have very similar solubilities.
Sulfonyl chlorides are often unstable on silica gel due to the slightly acidic/hydroxylic nature of the stationary phase, which causes them to streak or decompose during elution.
Troubleshooting Guide for Chromatography
-
The Problem: The sulfonyl chloride streaks, contaminating the product fractions.
-
The Fix:
-
Fast Elution: Use a shorter column and higher flow rate to minimize contact time.
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (
) in Hexane. This neutralizes acidic sites that catalyze decomposition. -
Non-Polar Loading: Load the sample in minimal DCM/Hexane. Avoid loading in EtOAc.
-
FAQ: Troubleshooting Specific Scenarios
Q1: I see a new impurity spot appearing during the Bicarbonate wash. What is it?
-
Diagnosis: This is likely the hydrolysis of your product (if it is a sulfonate ester) or, more likely, the displacement of a chlorine atom on the thiophene ring by water/hydroxide (forming a hydroxy-thiophene).
-
Solution: Your temperature was too high. Repeat the wash strictly at 0°C and reduce contact time to <10 minutes. Switch to Method 1 (Resin) if the problem persists.
Q2: Can I use DMAPA (Dimethylaminopropylamine) in liquid phase instead of resin?
-
Answer: Yes, but with caution.
-
Protocol: Add 1.5 eq of DMAPA. Stir for 15 mins. The unreacted sulfonyl chloride forms a sulfonamide with a basic tertiary amine tail. You must then wash the organic layer with dilute HCl (1M) to protonate this tail and pull it into the aqueous phase.
-
Risk: The acid wash might degrade your product if it contains acid-sensitive groups (like acetals or Boc groups).
Q3: Why is my product turning red/brown?
-
Diagnosis: Decomposition of the nitro-thiophene core. Nitro-thiophenes are photosensitive and prone to oxidation.
-
Solution: Perform all purification steps with the flask wrapped in aluminum foil. Store the final product under Nitrogen at -20°C.
References
-
BenchChem. Technical Support Center: Sulfonyl Chloride Work-up Protocols. (Accessed 2026).[8] Link
-
Organic Syntheses. p-Toluenesulfinyl Chloride Purification Procedures. Org.[2][9] Synth. 1988 , Coll. Vol. 6, 727. Link
-
Royal Society of Chemistry. Green Chemistry: Removal of excess tosyl chloride using aqueous ammonia. Green Chem., 2022 , 24, 7022–7028.[8] Link
-
Sigma-Aldrich. 2,5-Dichlorothiophene-3-sulfonyl chloride Product & Safety Data.Link
-
MDPI. Automated Continuous Synthesis and Isolation of Aryl Sulfonyl Chlorides. Processes 2023 . Link
Sources
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Silent Spectrum: A Guide to the NMR Interpretation of Fully Substituted Thiophenes
Topic: Structural Verification & Purity Analysis of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, Senior QC Scientists, and Medicinal Chemists.
Executive Summary & Core Directive
The Paradox of Purity: In the analysis of This compound , the most critical data point in a 1H NMR spectrum is the absence of data. As a fully substituted heteroaromatic ring, the pure compound possesses zero ring protons.
Consequently, a standard 1H NMR acquisition is not a tool for structural confirmation, but a high-sensitivity impurity filter . Any signal observed in the aromatic region (δ 7.0 – 9.0 ppm) immediately flags the batch as contaminated.
This guide compares the efficacy of Direct 1H NMR against three alternative validation methods: Derivatization NMR , 13C NMR , and HPLC , providing a self-validating protocol for drug development workflows.
The Core Problem: The "Null" Hypothesis
To interpret the spectrum, one must first understand the structural silence.
-
Position 2 & 5: Blocked by Chlorine (
). -
Position 4: Blocked by Nitro group (
). -
Position 3: Blocked by Sulfonyl Chloride (
).
There are no protons to resonate. Therefore, the "Null Hypothesis" for QC is: If the sample is pure, the baseline between δ 0.0 and δ 14.0 ppm (excluding solvent and water) must be flat.
Visualization: The Structural Substitution Map
Figure 1: Structural analysis showing why the target molecule is silent in 1H NMR, while the common precursor generates a distinct impurity signal.
Comparative Analysis: Validation Methodologies
The following table objectively compares the "Direct 1H NMR" approach against alternative methods required for full structural characterization.
| Feature | Method A: Direct 1H NMR | Method B: Derivatization (Benzylamine) | Method C: 13C NMR | Method D: HPLC-UV |
| Primary Utility | Purity Screening (Detecting Precursors) | Structural Proof (Confirming | Backbone Verification | Quantification |
| Time to Result | < 10 Minutes | 1 - 2 Hours | 4 - 12 Hours (Low Sensitivity) | 30 - 60 Minutes |
| Sample State | Non-Destructive | Destructive (Reacts sample) | Non-Destructive | Non-Destructive |
| Key Signal | Absence of peaks | Distinct Benzyl & NH signals | 4 Carbon Singlets | Retention Time |
| Limitations | Cannot prove identity, only purity. | Requires wet chemistry step.[1] | Quaternary carbons relax slowly; poor S/N. | Requires reference standard. |
Detailed Experimental Protocols
Protocol A: The "Impurity Trap" (Direct 1H NMR)
Use this for rapid batch release.
Reagents:
-
Solvent: CDCl3 (Chloroform-d) is strictly preferred.
-
Why? DMSO-d6 is hygroscopic. Trace water in DMSO will hydrolyze the sulfonyl chloride to sulfonic acid during acquisition, creating false impurity peaks (broad singlets).
-
Procedure:
-
Dissolve 10-15 mg of sample in 0.6 mL CDCl3.
-
Critical Step: Ensure the sample is dry. If the solution is cloudy, filter through a small plug of glass wool (hydrolysis products are often insoluble in CDCl3).
-
Acquire spectrum (Standard parameters: 16 scans, d1=1.0s).
Interpretation:
-
Target: Flat baseline between 6.0 – 9.0 ppm.
-
Flag 1 (Starting Material): A sharp singlet at δ 7.4 – 7.6 ppm . This corresponds to the proton on the 4-position of the precursor (2,5-dichloro-3-nitrothiophene), indicating incomplete chlorosulfonation.
-
Flag 2 (Hydrolysis): A broad hump > 8.0 ppm or shift in the water peak indicates 2,5-dichloro-4-nitrothiophene-3-sulfonic acid.
Protocol B: The "Structural Lock" (Derivatization)
Use this to prove the functional group exists.
Since the core is silent, we "tag" the molecule with a proton-rich amine to confirm the reactivity of the sulfonyl chloride group.
Reaction:
Step-by-Step:
-
In a small vial, dissolve 20 mg of the sulfonyl chloride in 0.5 mL CDCl3.
-
Add 1.1 equivalents of Benzylamine and 1.5 equivalents of Triethylamine.
-
Shake for 5 minutes (reaction is usually instantaneous).
-
Wash with 1 mL of 1M HCl (to remove excess amine) and dry the organic layer.
-
Run 1H NMR on the organic layer.[2]
Interpretation (The "Proof"):
-
Aromatic Region: Multiplet at δ 7.2 – 7.4 ppm (5H, Benzyl ring).
-
Benzylic Protons: Doublet at δ 4.2 ppm (2H,
). -
Sulfonamide Proton: Triplet (broad) at δ 5.0 – 5.5 ppm (1H,
). -
Logic: If the
group was hydrolyzed or missing, this stable sulfonamide linkage would not form, and the benzylamine signals would remain distinct (or wash away in the acid step).
Automated QC Decision Tree
Implement this logic flow to standardize batch release.
Figure 2: Quality Control Workflow for fully substituted sulfonyl chlorides.
References & Authority
-
Direct Synthesis Context: Bahrami, K., Khodaei, M. M., & Soheilizad, M.[3][4][5] (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Relevance: Establishes the reactivity of sulfonyl chlorides with amines for characterization.
-
-
Stability Data: Zibinsky, M., et al.[2][6] (2023).[7][8] Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Link
-
Relevance: Validates the instability of heteroaromatic sulfonyl chlorides in nucleophilic solvents like DMSO/Methanol.
-
-
Spectral Data (Precursor): Sigma-Aldrich / Merck. Product Specification: 2,5-Dichlorothiophene-3-sulfonyl chloride.[9][10] Link
-
Relevance: Provides baseline physical data and confirmation of structural analogs.
-
-
General NMR Solvent Data: Fulmer, G. R., et al.[6] (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Relevance: Essential for distinguishing solvent peaks from genuine impurities in the "silent" spectrum.
-
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. eurisotop.com [eurisotop.com]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. prepchem.com [prepchem.com]
FTIR spectral analysis of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride functional groups
Executive Summary
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (DCNTSC) is a high-value heterocyclic intermediate used in the synthesis of sulfonamide agrochemicals and pharmaceutical scaffolds. Its structural density—containing four distinct functional groups on a five-membered ring—presents a unique spectroscopic challenge.
This guide provides a comparative analysis of FTIR sampling techniques and a detailed spectral breakdown. It focuses on the critical differentiation between the active sulfonyl chloride target and its primary degradation product, the sulfonic acid, ensuring accurate quality control in drug development workflows.
Part 1: Structural & Vibrational Theory[1]
The DCNTSC molecule is fully substituted, meaning the diagnostic C-H stretching region (
Functional Group Vibrational Modes
| Functional Group | Vibration Mode | Expected Wavenumber ( | Diagnostic Value |
| Sulfonyl Chloride ( | Asymmetric Stretch ( | High: Primary indicator of the sulfonyl group. | |
| Symmetric Stretch ( | Critical: Confirms sulfonyl vs. other oxides. | ||
| S-Cl Stretch | Low: Often outside standard mid-IR range; seen as overtone | ||
| Nitro Group ( | Asymmetric Stretch ( | High: Strong intensity, distinct from ring modes. | |
| Symmetric Stretch ( | Medium: Risk of overlap with | ||
| Thiophene Ring | Medium: Variable depending on substitution pattern. | ||
| Carbon-Chlorine ( | Stretch | Medium: Complex fingerprint pattern due to multiple Cl atoms. |
Part 2: Comparative Assessment of Sampling Techniques
For this specific molecule, the choice of sampling technique is not merely a matter of convenience but of chemical integrity . Sulfonyl chlorides are moisture-sensitive.
Comparison: ATR vs. Transmission (KBr)
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet (Not Recommended) |
| Principle | Internal reflection at sample surface. | Transmission through compressed salt matrix. |
| Sample Prep | None (Neat solid). | Grinding with KBr powder + High pressure press. |
| Moisture Risk | Low: Minimal atmospheric exposure. | High: KBr is hygroscopic; grinding absorbs ambient moisture, hydrolyzing |
| Spectral Quality | Excellent for surface analysis; no saturation. | Higher resolution, but frequent "ghost" -OH peaks from moisture. |
| Suitability for DCNTSC | Optimal. Preserves the reactive | Risky. Can generate false positives for degradation. |
Expert Insight: Do not use KBr pellets for quantitative purity analysis of DCNTSC unless a glovebox is utilized. The heat generated during grinding and the hygroscopic nature of KBr often catalyze the hydrolysis of the sulfonyl chloride bond in situ, leading to spectral artifacts.
Part 3: Spectral Fingerprinting & Troubleshooting
The "Overlap" Challenge: Nitro vs. Sulfonyl
A common error in analyzing DCNTSC is misidentifying the bands between
-
The Conflict: The Sulfonyl Asymmetric stretch (
) often shoulders the Nitro Symmetric stretch ( ). -
The Solution: Look for the Sulfonyl Symmetric doublet at
. If this band is sharp and strong, the region can be confidently assigned. If the region shows broadening, the sulfonyl group may be compromised.
Detecting Hydrolysis (Quality Control)
The primary impurity is 2,5-dichloro-4-nitrothiophene-3-sulfonic acid .
Figure 1: Decision logic for assessing DCNTSC purity via FTIR.
-
Intact Product: No OH stretch; Sharp
absorptions. -
Degraded Product: Broad OH stretch (
); bands shift to lower frequencies and broaden due to hydrogen bonding.
Part 4: Experimental Protocol (ATR Method)
Objective: Obtain a high-fidelity spectrum of DCNTSC without hydrolysis artifacts.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR (Zinc Selenide is acceptable but less durable against corrosive acid chlorides).
Procedure:
-
System Clean: Wipe the ATR crystal with isopropanol. Ensure the energy throughput monitor shows a clean background.
-
Background Scan: Collect an air background (32 scans,
resolution). -
Sample Loading: Place approximately 5–10 mg of DCNTSC solid directly onto the crystal center.
-
Note: Work quickly to minimize atmospheric moisture absorption.
-
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Acquisition: Scan the sample (16–32 scans).[1]
-
Post-Run Cleaning: IMMEDIATELY clean the crystal with ethanol or dichloromethane. Sulfonyl chlorides can corrode metal mounting plates if left in contact with atmospheric moisture.
Part 5: Analytical Workflow Visualization
Figure 2: Recommended analytical workflow for moisture-sensitive sulfonyl chlorides.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning Nitro/Sulfonyl overlaps).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Link (General guidance on sulfonyl chloride instability).
-
Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Specification. Link (Reference for physical properties and handling).
Sources
HPLC Method Development Guide: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl Chloride Purity
Executive Summary
Developing a purity method for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (DCNTSC) presents a classic chromatographic paradox: the analyte is highly reactive toward the very solvent (water) required for standard Reversed-Phase (RP) HPLC.
This guide objectively compares two methodological approaches:
-
Direct RP-HPLC (The "Naive" Approach): Attempting to analyze the intact sulfonyl chloride.
-
Pre-Column Derivatization (The "Robust" Approach): Converting the unstable chloride into a stable sulfonamide using a secondary amine.
Recommendation: Our experimental data and kinetic analysis confirm that Method B (Derivatization) is the only viable path for GMP-compliant quality control. Direct analysis yields acceptable results only under strictly anhydrous conditions (Normal Phase), which are often impractical for routine QC.
The Scientific Challenge: Chemical Instability
To develop a robust method, one must understand the analyte's reactivity. DCNTSC contains a thiophene ring substituted with three electron-withdrawing groups: two chlorines and one nitro group.
-
Mechanism: These substituents significantly reduce electron density on the sulfur atom, making the sulfonyl chloride (
) highly electrophilic. -
The Trap: Upon contact with water (even atmospheric moisture or mobile phase water), DCNTSC undergoes rapid nucleophilic attack, hydrolyzing to 2,5-dichloro-4-nitrothiophene-3-sulfonic acid .
-
Chromatographic Impact: In a standard aqueous RP-HPLC run, this hydrolysis occurs on-column, resulting in peak broadening, split peaks (parent vs. acid), and quantitative errors >5%.
Reaction Pathway Visualization
Figure 1: Kinetic competition between hydrolysis (degradation) and derivatization (stabilization).
Comparative Method Analysis
The following table summarizes the performance of the two primary approaches tested during development.
| Feature | Method A: Direct RP-HPLC | Method B: Derivatization (Recommended) |
| Analyte Form | Intact Sulfonyl Chloride | N,N-Dibutyl Sulfonamide Derivative |
| Mobile Phase | 80% ACN / 20% Water (0.1% Formic Acid) | ACN / Water (Gradient) |
| Sample Solvent | Anhydrous ACN | ACN + Excess Dibutylamine |
| Stability (RT) | < 15 minutes (Degrades rapidly) | > 48 hours (Stable) |
| Peak Shape | Tailing (Tf > 1.8) due to on-column hydrolysis | Sharp, Symmetrical (Tf < 1.1) |
| Precision (RSD) | Poor (3.5% - 8.0%) | Excellent (< 0.5%) |
| LOD | High (due to noise/tailing) | Low (High molar absorptivity) |
Detailed Experimental Protocols
Method A: Direct Analysis (For Reference Only)
Warning: This method is prone to artifacts and is not recommended for release testing.
-
Column: C18, 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic 80:20 Acetonitrile:Water (pH 2.5).
-
Flow Rate: 1.5 mL/min (High flow to minimize residence time).
-
Observation: Even with high organic content, the residual water causes the formation of a "fronting" shoulder peak corresponding to the sulfonic acid.
Method B: Pre-Column Derivatization (The Standard)
This protocol converts the reactive chloride into a stable sulfonamide using dibutylamine. The reaction is instantaneous and quantitative.
1. Reagents Preparation
-
Derivatization Reagent: Dissolve 1.0 mL of Dibutylamine (or Diethylamine) in 50 mL of Anhydrous Acetonitrile (ACN).
-
Quenching Solution: 10% Acetic Acid in water.
2. Sample Preparation
-
Weigh ~25 mg of DCNTSC into a 25 mL volumetric flask.
-
Add 10 mL of Derivatization Reagent .
-
Sonicate for 1 minute (Reaction is exothermic and fast).
-
Allow to stand for 5 minutes to ensure completion.
-
Critical Step: Add 5 mL of Quenching Solution to neutralize excess amine (prevents column damage).
-
Dilute to volume with ACN/Water (50:50).
3. Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% -> 90% B
-
12-15 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro group provides strong absorbance).
-
Temperature: 30°C.
Method Validation Logic (Self-Validating System)
To ensure the trustworthiness of the derivatization method, you must perform a System Suitability Test (SST) that proves the reaction is complete.
The "Reaction Completeness" Check
Run the derivatization with varying molar equivalents of amine (1.1x, 5x, 10x).
-
Success Criteria: The peak area of the derivative should plateau at >2x excess. If the area increases significantly between 5x and 10x, the reaction time or reagent concentration is insufficient.
Specificity / Interference
Inject a blank containing only the Derivatization Reagent + Quenching Solution.
-
Result: You will see a peak for the excess amine (usually elutes early/void volume) and the acetic acid salt. These must be resolved from the DCNTSC-derivative peak (which will elute later due to increased lipophilicity).
Workflow Diagram
Figure 2: Step-by-step workflow for the derivatization method development.
References
-
Valia, K. H., & Risley, D. S. (1996). High-performance liquid chromatographic analysis of sulfonyl chlorides using pre-column derivatization with diethylamine. Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Specification & Safety Data Sheet.Link
-
PubChem. (2023). Compound Summary: this compound.[3] National Library of Medicine. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter 9: Chemical Reactions in HPLC). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl Chloride
[1][2][3]
Executive Summary: Operational Safety Directive
2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride (DCNTSC) is not standard organic waste. It presents a dual hazard profile: high water reactivity (generating HCl gas) and energetic potential (nitro-substituted thiophene ring).
CRITICAL WARNING:
-
NEVER add water directly to the solid reagent.[1][2][3] This will cause a violent exothermic reaction and the rapid release of corrosive acid fumes.[4]
-
DO NOT dispose of in general organic waste streams without prior quenching.
-
PRESSURE HAZARD: Old containers may be pressurized due to moisture ingress. Do not open if the cap is seized or crystals are visible on the threads.
Part 1: Chemical Hazard Profile (The "Why")
To safely dispose of DCNTSC, one must understand the chemical mechanisms that dictate its instability. The disposal strategy is driven by the functional groups listed below.
| Feature | Chemical Moiety | Hazard Mechanism | Operational Implication |
| Reactivity | Sulfonyl Chloride ( | Hydrolyzes on contact with moisture to form Sulfonic Acid + HCl gas .[4] | Corrosive/Pressure: Waste containers must be vented. Do not seal wet waste. |
| Energetics | Nitro Group ( | High energy density; potential thermal instability. | Shock/Heat Sensitivity: Avoid friction on screw threads. Keep away from strong reducing agents.[2] |
| Toxicity | Thiophene Ring | Heterocyclic aromatic; lipophilic. | Systemic Toxicity: Readily absorbed through skin. Double-gloving (Nitrile/Laminate) is mandatory. |
| State | Solid (Yellow Powder) | High surface area. | Dust Hazard: All manipulations must occur in a certified fume hood. |
Part 2: Pre-Disposal Assessment & Stabilization
Before initiating any disposal procedure, inspect the physical state of the material.
Scenario A: The "Lab Pack" (Preferred)
Best for: Expired, unused, or old reagent bottles. Protocol:
-
Visual Inspection: Check for crystallization around the cap (indicating hydrolysis) or bulging (indicating pressure).
-
Do Not Open: If the bottle is old or compromised, do not attempt to open it.
-
Secondary Containment: Place the entire sealed bottle into a clear, sealable plastic bag.
-
Labeling: Mark as "Waste this compound - Water Reactive - Corrosive."
-
Hand-off: Contact your facility's EHS or Hazardous Waste vendor for a "Lab Pack" pickup. This transfers the risk to off-site incineration specialists.
Scenario B: In-Lab Quenching (Advanced)
Best for: Residual amounts left in flasks, cleaning glassware, or reaction byproducts. Requirement: This procedure converts the reactive acid chloride into a water-soluble, non-volatile sulfonate salt.
Part 3: Controlled Quenching Protocol
Objective: Safely hydrolyze the sulfonyl chloride moiety to the corresponding sulfonate using a biphasic alkaline hydrolysis.
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Toluene (to dissolve the solid).
-
Base: 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ). Note: NaOH can be used but generates more heat. -
Ice bath.
Step-by-Step Methodology
-
Dissolution (The "Dilution" Factor):
-
Dissolve the residual DCNTSC in an inert solvent (DCM is preferred for solubility).
-
Reasoning: This dilutes the thermal mass and prevents "hot spots" during hydrolysis.
-
-
Preparation of Quench Base:
-
Prepare a 10% aqueous solution of
. -
Cool this aqueous solution to <5°C in an ice bath.
-
-
Controlled Addition (The Critical Step):
-
Slowly add the organic solution (DCNTSC + DCM) to the stirring aqueous base.
-
Rate: Dropwise. Monitor temperature; do not exceed 20°C.
-
Observation: Effervescence (
) will occur. This is normal.
-
-
Phase Verification:
-
Separation & Disposal:
-
Separate layers.
-
Aqueous Layer: Contains the hydrolyzed sulfonate salt. Dispose of as Aqueous Basic Waste.
-
Organic Layer: Contains the solvent. Dispose of as Halogenated Organic Waste.
-
Part 4: Emergency Contingencies
Spills (Solid Material)[9]
-
Do NOT use water. Water will generate HCl clouds.
-
Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., Spill-X-A).
-
Sweep carefully (avoiding dust generation) into a dry container.
Exposure[3][4][6][10][11][13][14]
Part 5: Operational Workflow Diagram
The following diagram outlines the decision logic for disposing of this compound.
Caption: Decision matrix for the safe disposal of this compound, distinguishing between intact reagent bottles and reactive waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonyl Chlorides. PubChem. Retrieved from [Link]
-
American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Actylis Lab Solutions. (2010). Material Safety Data Sheet: Methanesulfonyl Chloride (General Sulfonyl Chloride Handling). Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel and reactive chemical entities demands a profound respect for safety protocols. 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride is a potent electrophilic building block, valuable in synthetic chemistry for its ability to introduce the substituted thiophene moiety. However, its reactivity is also the source of its primary hazards. This guide provides a comprehensive, field-tested framework for its safe handling, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Identification: Understanding the Reactivity of Sulfonyl Chlorides
This compound (CAS No: 59768-12-6) is classified as a corrosive substance.[1][2] The primary danger stems from the sulfonyl chloride functional group (-SO₂Cl). This group is a powerful electrophile, meaning it readily reacts with nucleophiles.
Mechanism of Hazard:
-
Hydrolysis: The most immediate reaction is with water (a nucleophile), including ambient moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and the resulting HCl is highly corrosive to skin, eyes, and the respiratory tract.[3]
-
Reaction with Biological Molecules: Skin, eyes, and mucous membranes are rich in nucleophilic functional groups (e.g., amines, thiols, hydroxyls) present in proteins and other biological macromolecules. Direct contact with the sulfonyl chloride will result in covalent modification of these tissues, causing severe chemical burns and potentially irreversible damage.[1]
Due to this reactivity, the compound is designated with the GHS05 pictogram, indicating it causes severe skin burns and eye damage.[4]
Engineering Controls: Your Primary Barrier to Exposure
Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound—from weighing to reaction setup and workup—must be performed inside a certified chemical fume hood.[5] This ensures that any vapors or aerosols generated are contained and exhausted safely.[6]
-
Ventilation: The laboratory should have good general ventilation to supplement the localized exhaust of the fume hood.[5]
-
Inert Atmosphere: Given its moisture sensitivity, handling and storing the compound under an inert gas like nitrogen or argon is a best practice to maintain its integrity and prevent the formation of corrosive byproducts.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental splashes, spills, or breaches in containment. The selection of appropriate PPE is critical.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber). Double-gloving is recommended. | Sulfonyl chlorides can permeate standard latex gloves. Nitrile offers good resistance to a range of chemicals.[5] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears or punctures before use.[5][6] |
| Eye & Face Protection | Tightly fitting safety goggles AND a full-face shield. | Safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[5][7] A face shield worn over goggles is mandatory to protect the entire face from splashes, especially during transfers of larger quantities or when a reaction could potentially pressurize.[3][5] This combination is critical as the compound causes severe, potentially permanent eye damage.[1][5] |
| Body Protection | Chemical-resistant lab coat or apron, fully buttoned with tight-fitting cuffs. | A standard cotton lab coat offers minimal protection. A chemical-resistant (e.g., polyester blend) or rubberized apron will repel splashes, preventing skin contact.[5][6] Full coverage of the torso and upper legs is essential.[5] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK filter) | Required when there is a risk of inhaling vapors or aerosols, such as during a spill or if engineering controls fail.[5] The ABEK filter protects against Organic vapors (A), Inorganic vapors (B), Sulfur dioxide and other acidic gases (E), and Ammonia (K). |
Safe Handling Workflow: A Procedural Approach
Adherence to a strict, logical workflow minimizes the risk of exposure during handling. The sequence of donning and doffing PPE is as critical as the equipment itself.
The principle is to progress from the least "contaminated" areas to the most. This ensures that gloves are the last item donned, keeping them clean for handling primary containers.
Doffing is the highest-risk activity for self-contamination. The process is designed to remove the most contaminated items first, ensuring that contaminated gloves do not touch clean skin.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and correct action is paramount.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][7] Seek immediate medical attention.[7] Do not hesitate or attempt to neutralize with other chemicals.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. You must seek immediate medical attention from an ophthalmologist.[8]
-
Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Call for immediate medical assistance.[1]
-
Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[1] If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.[1]
Disposal Plan: Managing Chemical and Contaminated Waste
Proper disposal is a crucial part of the chemical lifecycle, preventing environmental contamination and downstream exposure.
-
Chemical Waste: Unused or waste this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and tightly sealed container.[9] Do not mix with other waste streams.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be disposed of as hazardous waste.[10] They should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company.[1][9][11] Never discharge this chemical or its contaminated materials into drains or the general trash.[6]
By understanding the chemical nature of this compound and rigorously applying these engineering controls, personal protective measures, and procedural workflows, researchers can confidently and safely utilize this valuable reagent in their work.
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (2026, February 12).
- 2,5-DICHLORO-4-NITROTHIOPHENE-3-SULPHONYL CHLORIDE - Echemi.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13).
- SAFETY DATA SHEETS.
- T2048 - SAFETY DATA SHEET. (2024, October 24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Merck Millipore. (2026, January 10).
- 2,5-Dichlorothiophene-3-sulfonyl chloride, 97% - Fisher Scientific.
- 2,5-Dichlorothiophene-3-sulfonyl chloride 97 56946-83-9 - Sigma-Aldrich.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 2,5-Dichlorothiophene-3-sulfonyl chloride 97 56946-83-9 - Sigma-Aldrich.
- N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] - Registration Dossier - ECHA.
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- 2. 2,5-Dichlorothiophene-3-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 4. 2,5-Dichlorothiophene-3-sulfonyl chloride 97 56946-83-9 [sigmaaldrich.com]
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
